molecular formula C6H5BrClNO2S B1448811 3-Bromo-5-chlorobenzenesulfonamide CAS No. 1261524-60-0

3-Bromo-5-chlorobenzenesulfonamide

Cat. No. B1448811
M. Wt: 270.53 g/mol
InChI Key: JGIJYZFOWSNYFA-UHFFFAOYSA-N
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Description

3-Bromo-5-chlorobenzenesulfonamide is a chemical compound with the CAS Number 1261524-60-0 . It has a molecular weight of 270.53 . It is in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-bromo-5-chlorobenzenesulfonamide . The InChI code is 1S/C6H5BrClNO2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H2,9,10,11) .


Physical And Chemical Properties Analysis

3-Bromo-5-chlorobenzenesulfonamide is a powder that is stored at room temperature . It has a molecular weight of 270.53 .

Scientific Research Applications

Atmospheric Chemistry and Environmental Impact

3-Bromo-5-chlorobenzenesulfonamide, a brominated compound, may be indirectly involved in atmospheric chemistry and the marine boundary layer. Studies highlight the significance of brominated compounds like bromoform in atmospheric chemistry. Bromoform, for example, is the largest single source of atmospheric organic bromine, playing a critical role as a source of reactive halogens to the troposphere and lower stratosphere. The sea-to-air flux, originating from macroalgal and planktonic sources, is the main source for atmospheric bromoform, indicating the importance of bromine-containing compounds in environmental processes. The research underscores the need for integrated marine and atmospheric observations, modeling, and mechanistic studies to better understand the atmospheric impact of such compounds (Quack & Wallace, 2003).

Electrochemical Technology

Progress in electrochemical technology with Lewis acidic haloaluminate room-temperature ionic liquids (RTILs), such as mixtures involving AlCl3 and other halogens, has been reviewed. This includes applications in electroplating and energy storage. The review categorized the electrochemical technology based on these RTILs into different applications and highlighted new findings and insights obtained through the application of state-of-the-art technologies, suggesting the renewed interest and potential applications of halogen-containing compounds in electrochemical solutions (Tsuda, Stafford, & Hussey, 2017).

Water Treatment and Environmental Safety

Electrochemical processes, significantly influenced by the concentration of halogens like chloride and bromide, are extensively studied for the removal of a range of contaminants. The review indicates the necessity for future research to overcome challenges currently limiting the application of electrochemical water treatment systems, suggesting the potential relevance of halogen-containing compounds in enhancing the efficiency and safety of water treatment processes (Radjenovic & Sedlak, 2015).

Safety And Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-bromo-5-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIJYZFOWSNYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chlorobenzenesulfonamide

CAS RN

1261524-60-0
Record name 3-bromo-5-chlorobenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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